

Technical Guide: Characterization of 2-Bromo-1-(3-methoxyphenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(3-methoxyphenyl)ethanone

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This technical guide provides a comprehensive overview of the characterization data for **2-Bromo-1-(3-methoxyphenyl)ethanone**, a key intermediate in organic synthesis. This document compiles essential physical and spectral data, along with a detailed experimental protocol for its synthesis.

Core Compound Information

Property	Data	Reference
Chemical Name	2-Bromo-1-(3-methoxyphenyl)ethanone	
Synonyms	3'-Methoxyphenacyl bromide, m-Methoxyphenacyl bromide, 3-(Bromoacetyl)anisole	[1]
CAS Number	5000-65-7	[1]
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
Melting Point	60-62 °C	
Appearance	White to off-white solid	
Storage	Store in a cool, dry place, away from light.	

Synthesis Protocol

The synthesis of **2-Bromo-1-(3-methoxyphenyl)ethanone** can be achieved via the bromination of 3-methoxyacetophenone. The following protocol is adapted from established methods for the bromination of substituted acetophenones.

Reaction:



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Caption: Synthesis of **2-Bromo-1-(3-methoxyphenyl)ethanone**.

Materials:

- 3-Methoxyacetophenone

- Bromine (Br_2)
- Chloroform (CHCl_3)
- Ice
- 10% aqueous sodium bicarbonate solution (NaHCO_3)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 1-(3-methoxyphenyl)ethanone in chloroform in a round-bottom flask.
- Cool the solution in an ice bath (0-5 °C) with constant stirring.
- Slowly add a solution of bromine in chloroform dropwise to the cooled solution.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into ice-cold water.
- Separate the organic layer.
- Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Bromo-1-(3-methoxyphenyl)ethanone**.

Spectroscopic Characterization

^1H NMR Spectroscopy

The following table outlines the expected proton NMR chemical shifts for **2-Bromo-1-(3-methoxyphenyl)ethanone**, based on data from structurally similar compounds. The spectrum is typically recorded in deuterated chloroform (CDCl_3).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6 - 7.4	m	2H	Aromatic protons
~7.2 - 7.0	m	2H	Aromatic protons
~4.4	s	2H	-COCH ₂ Br
~3.8	s	3H	-OCH ₃

^{13}C NMR Spectroscopy

The anticipated carbon-13 NMR chemical shifts are provided below, referenced against CDCl_3 .

Chemical Shift (δ , ppm)	Assignment
~190	C=O
~160	Aromatic C-O
~135	Aromatic C-C=O
~130	Aromatic C-H
~122	Aromatic C-H
~115	Aromatic C-H
~113	Aromatic C-H
~55	-OCH ₃
~30	-CH ₂ Br

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-1-(3-methoxyphenyl)ethanone** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch
~1700 - 1680	Strong	C=O (ketone) stretch
~1600 - 1450	Medium	Aromatic C=C stretch
~1250 - 1000	Strong	C-O (ether) stretch
~700 - 600	Strong	C-Br stretch

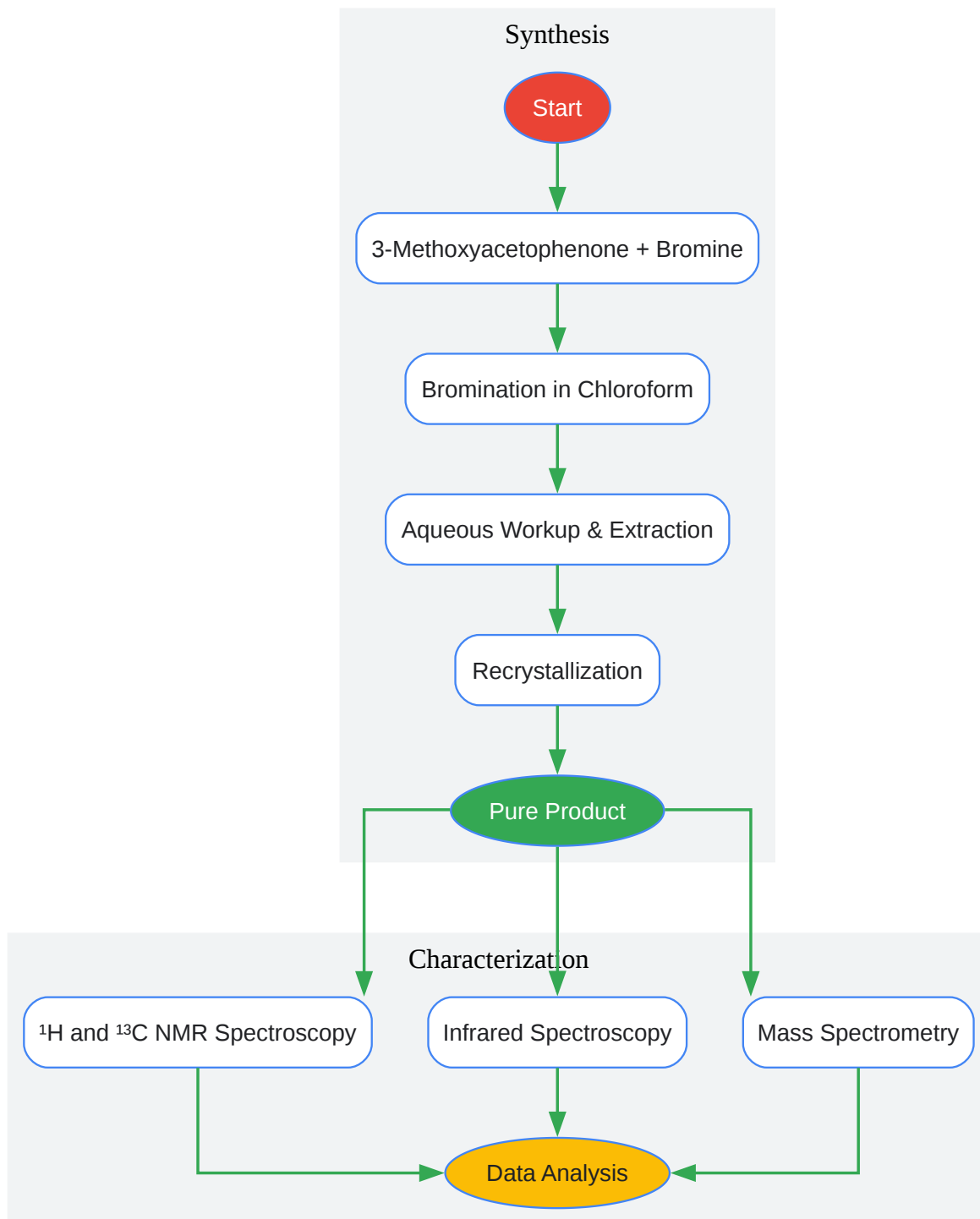
Mass Spectrometry

The electron ionization mass spectrum of **2-Bromo-1-(3-methoxyphenyl)ethanone** would likely exhibit the following key fragments:

m/z	Interpretation
228/230	Molecular ion peak [M] ⁺ and [M+2] ⁺ (due to ⁷⁹ Br and ⁸¹ Br isotopes)
135	[M - CH ₂ Br] ⁺ , loss of the bromomethyl group
107	[C ₇ H ₇ O] ⁺
77	[C ₆ H ₅] ⁺ , phenyl fragment

Experimental Workflows

The general workflow for the synthesis and characterization of **2-Bromo-1-(3-methoxyphenyl)ethanone** is outlined below.



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Caption: General workflow for the synthesis and characterization of **2-Bromo-1-(3-methoxyphenyl)ethanone**.

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References

- 1. 5000-65-7|2-Bromo-1-(3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
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